molecular formula C18H18O5 B14112969 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14112969
M. Wt: 314.3 g/mol
InChI Key: OVJIHSNZSOFRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound It is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to a phenyl ring, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its antioxidant or anti-inflammatory properties, where it may scavenge free radicals or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(2,4-Dihydroxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy and methyl groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3

InChI Key

OVJIHSNZSOFRQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.